N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by the presence of two benzodioxole groups. These groups are known for their bioactive properties and are commonly found in various pharmaceuticals and pesticides . The compound’s unique structure makes it a subject of interest in multiple scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated amides.
Scientific Research Applications
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The benzodioxole groups in the compound are crucial for its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid (Piperonylic acid): Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Commonly used in the fragrance industry and as an intermediate in organic synthesis.
Uniqueness
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide stands out due to its dual benzodioxole groups, which enhance its bioactivity and make it a versatile compound for various applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-17(11-1-3-13-15(7-11)25-9-23-13)19-5-6-20-18(22)12-2-4-14-16(8-12)26-10-24-14/h1-4,7-8H,5-6,9-10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCQAXABZZJKRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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